molecular formula C14H21ClN2O2 B2573255 2-Chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide CAS No. 2286539-14-6

2-Chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide

Cat. No. B2573255
CAS RN: 2286539-14-6
M. Wt: 284.78
InChI Key: LOODUNMMAFUFEU-UHFFFAOYSA-N
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Description

2-Chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide, commonly known as Furamidine, is a novel antiprotozoal agent that has shown promising results in the treatment of various parasitic infections. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

Furamidine exerts its antiprotozoal activity by binding to the DNA of the parasites and inhibiting its replication. This results in the death of the parasites and the clearance of the infection. Furamidine has been found to have a unique mode of action, which is different from other antiprotozoal agents currently available.
Biochemical and Physiological Effects:
Furamidine has been shown to have minimal toxicity to human cells, with no significant adverse effects reported in clinical trials. However, it has been found to cause some hematological changes, such as a decrease in red blood cell count and hemoglobin levels. These effects are reversible and do not pose a significant risk to human health.

Advantages and Limitations for Lab Experiments

Furamidine has several advantages for use in scientific research. It is a potent and selective antiprotozoal agent that can be used to study the biology and pathogenesis of various parasitic infections. However, its use is limited by the availability of the compound, as it is not commercially available and must be synthesized in the laboratory.

Future Directions

There are several future directions for the research on Furamidine. One potential application is in the development of new antiprotozoal agents that are more effective and less toxic than current treatments. Another direction is in the study of the mechanism of action of Furamidine, which could lead to the discovery of new targets for antiprotozoal therapy. Additionally, the use of Furamidine in combination with other drugs could enhance its efficacy and reduce the risk of resistance development.

Synthesis Methods

The synthesis of Furamidine involves the reaction of furan-2-ylmethylamine with 1-methylpiperidin-4-ylamine in the presence of chloroacetyl chloride. The resulting product is then purified through column chromatography to obtain the final product in high yield and purity.

Scientific Research Applications

Furamidine has been found to be effective against a wide range of protozoal infections, including Trypanosoma brucei, Leishmania donovani, and Plasmodium falciparum. These parasites are responsible for diseases such as African sleeping sickness, visceral leishmaniasis, and malaria, respectively. Furamidine has shown to have a high selectivity for these parasites, with minimal toxicity to human cells.

properties

IUPAC Name

2-chloro-N-(furan-2-ylmethyl)-N-(1-methylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O2/c1-11(15)14(18)17(10-13-4-3-9-19-13)12-5-7-16(2)8-6-12/h3-4,9,11-12H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOODUNMMAFUFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CO1)C2CCN(CC2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(furan-2-yl)methyl]-N-(1-methylpiperidin-4-yl)propanamide

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